Cas no 1803796-41-9 (Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate)
Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate
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- Inchi: 1S/C10H5F3INO2/c1-17-9(16)6-2-5(4-15)7(3-8(6)14)10(11,12)13/h2-3H,1H3
- InChI Key: GAAWEDCAUFDQOJ-UHFFFAOYSA-N
- SMILES: IC1=CC(C(F)(F)F)=C(C#N)C=C1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 349
- XLogP3: 3
- Topological Polar Surface Area: 50.1
Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015012624-250mg |
Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate |
1803796-41-9 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
| Alichem | A015012624-500mg |
Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate |
1803796-41-9 | 97% | 500mg |
839.45 USD | 2021-06-21 | |
| Alichem | A015012624-1g |
Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate |
1803796-41-9 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate
Recent Advances in the Application of Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate (CAS: 1803796-41-9) in Chemical Biology and Pharmaceutical Research
The compound Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate (CAS: 1803796-41-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and versatile applications. This trifluoromethyl-substituted benzoate derivative serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutics targeting challenging disease pathways. Its molecular structure, characterized by the presence of cyano, iodo, and trifluoromethyl functional groups, enables diverse reactivity patterns that are highly valuable in medicinal chemistry.
Recent studies have demonstrated the compound's utility in palladium-catalyzed cross-coupling reactions, where it acts as an excellent aryl iodide precursor for Suzuki-Miyaura and Buchwald-Hartwig couplings. A 2023 publication in the Journal of Medicinal Chemistry highlighted its use in constructing complex heterocyclic scaffolds for kinase inhibitors, showing remarkable improvements in reaction yields compared to traditional substrates. The electron-withdrawing nature of the trifluoromethyl group significantly enhances the reactivity of the adjacent iodine atom, making this compound particularly valuable for constructing drug-like molecules with improved pharmacokinetic properties.
In pharmaceutical applications, researchers at several leading institutions have incorporated Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate into the synthesis of potential anticancer agents. A recent study published in ACS Medicinal Chemistry Letters (2024) described its use as a building block for developing selective PARP inhibitors, with the trifluoromethyl group playing a crucial role in enhancing membrane permeability and metabolic stability. The compound's unique combination of substituents allows for precise modulation of both steric and electronic properties in drug candidates, addressing long-standing challenges in oncology drug development.
From a chemical biology perspective, this benzoate derivative has shown promise in probe development for studying protein-ligand interactions. Its iodo functionality enables efficient radiolabeling with iodine-125 for imaging applications, while the cyano group provides a convenient handle for further bioconjugation. Recent work published in Nature Chemical Biology (2023) demonstrated its incorporation into activity-based protein profiling (ABPP) probes, enabling the identification of novel enzyme targets in inflammatory pathways.
The synthetic accessibility of Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate has also been improved through recent methodological advances. A 2024 Organic Process Research & Development paper detailed an optimized large-scale synthesis route that significantly reduces production costs while maintaining high purity standards. This development is particularly important as demand for the compound increases in both academic and industrial research settings.
Looking forward, the unique properties of this compound position it as a valuable tool in emerging areas such as targeted protein degradation (PROTACs) and covalent inhibitor design. Several pharmaceutical companies have included derivatives of Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate in their preclinical pipelines, with particular interest in its application for undruggable targets. As research continues, we anticipate seeing more innovative applications of this versatile building block in drug discovery and chemical biology.
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